Btk IN-1

Description

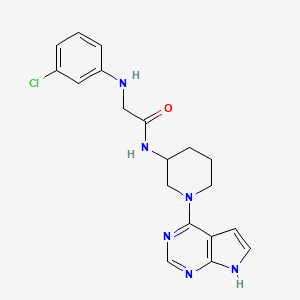

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSNKQVUYDXOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Btk IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk IN-1, an analog of SNS-062 (Vecabrutinib), is a potent, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (Btk). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data from biochemical and cellular assays. Detailed experimental methodologies are provided for key cited experiments, and its interaction with the B-cell receptor (BCR) signaling pathway is visually represented. This compound's ability to inhibit both wild-type Btk and the C481S mutant, a common resistance mutation to covalent Btk inhibitors, underscores its potential as a next-generation therapeutic agent for B-cell malignancies.

Introduction to Btk and this compound

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a validated therapeutic target.[3][4]

This compound is a potent inhibitor of Btk with a reported IC50 of less than 100 nM.[5][6] It is an analog of SNS-062 (Vecabrutinib), a compound that has been studied more extensively.[5][7] Unlike first-generation Btk inhibitors such as ibrutinib, which form an irreversible covalent bond with the cysteine 481 residue in the Btk active site, this compound (and SNS-062) is a non-covalent, reversible inhibitor.[3][8] This distinct mechanism of action allows it to effectively inhibit Btk even in the presence of the C481S mutation, a primary mechanism of acquired resistance to covalent inhibitors.[3][8]

Mechanism of Action

This compound exerts its inhibitory effect by reversibly binding to the ATP-binding pocket of the Btk kinase domain. This non-covalent interaction prevents the binding of ATP, thereby blocking the autophosphorylation of Btk at Tyr223 and the subsequent phosphorylation of its downstream substrates, such as phospholipase Cγ2 (PLCγ2).[9] The inhibition of this signaling cascade ultimately leads to decreased B-cell activation, proliferation, and survival.[3]

A key feature of this compound's mechanism is its non-covalent nature. Covalent inhibitors rely on a nucleophilic attack from the thiol group of Cys481 to form a permanent bond. The mutation of this cysteine to a serine (C481S) abrogates this interaction, leading to drug resistance. As a non-covalent inhibitor, this compound's binding is not dependent on Cys481, allowing it to maintain potency against this common mutant.[3][8]

Quantitative Data

The following tables summarize the quantitative data for SNS-062 (Vecabrutinib), the parent compound of this compound.

Table 1: Biochemical Potency and Binding Affinity

| Target | Assay Type | Parameter | Value | Reference(s) |

| Wild-Type Btk | Kinase Binding | Kd | 0.3 nM | [10] |

| pBtk Autophosphorylation | IC50 | 2.9 nM | [10] | |

| Recombinant Kinase Assay | IC50 | 4.6 nM | [10] | |

| C481S Mutant Btk | pBtk Autophosphorylation | IC50 | 4.4 nM | [10] |

| Recombinant Kinase Assay | IC50 | 1.1 nM | [10] | |

| Itk | Kinase Binding | Kd | 2.2 nM | [10] |

| Kinase Assay | IC50 | 24 nM | [10] |

Table 2: Cellular and In Vivo Potency

| Assay Type | Cell/Model System | Parameter | Value | Reference(s) |

| Cellular pBtk Inhibition | Human Whole Blood | IC50 | 50 nM (average) | [8][10] |

| Cellular pPLCγ2 Inhibition | Ramos Burkitt Lymphoma Cells | IC50 | 13 ± 6 nM | [11] |

| Cell Viability | Primary CLL Cells (with stromal support) | % Viability Decrease | 5.5% | [10] |

| In Vivo pBtk Inhibition | Mouse Model | IC50 | 47 nM | [12] |

Kinase Selectivity Profile

SNS-062 exhibits a restricted kinase selectivity profile. In in vitro binding assays, it was found to bind to 9 kinases with a Kd of less than 25 nM.[8] Notably, it inhibits both Btk and Itk, another member of the Tec kinase family involved in T-cell signaling.[8][10] Importantly, SNS-062 does not inhibit the Epidermal Growth Factor Receptor (EGFR), an off-target of ibrutinib that is associated with adverse effects such as rash and diarrhea.[8]

B-Cell Receptor (BCR) Signaling Pathway Inhibition

Btk is a central node in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of Btk. Activated Btk then phosphorylates PLCγ2, which in turn leads to the activation of downstream pathways, including NF-κB and MAPK, promoting B-cell survival and proliferation. This compound's inhibition of Btk effectively blocks this entire downstream cascade.

Experimental Protocols

The following are representative protocols for key assays used to characterize Btk inhibitors like this compound and its analog, SNS-062.

Biochemical Btk Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to Btk activity.

Materials:

-

Recombinant human Btk enzyme

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or SNS-062) serially diluted in DMSO

-

384-well white assay plates

Procedure:

-

Prepare the Btk enzyme and substrate/ATP mix in Kinase Reaction Buffer.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of Btk enzyme solution to each well and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix (final ATP concentration typically around 10 µM).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Btk Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Btk at Tyr223 in a cellular context, providing an assessment of the inhibitor's ability to engage its target in cells.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos) or primary CLL cells

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (or SNS-062)

-

Anti-human IgM antibody (for stimulation)

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired density. For some experiments, serum-starve cells overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate Btk phosphorylation by adding anti-human IgM (e.g., 10-20 µg/mL) for 10-15 minutes.

-

Immediately place cells on ice and wash with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-Btk antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total Btk antibody as a loading control.

-

Quantify band intensities to determine the inhibition of Btk phosphorylation.

Cell Viability Assay in Primary CLL Cells with Stromal Support

This assay assesses the effect of this compound on the viability of primary cancer cells in a co-culture system that mimics the protective tumor microenvironment.

Materials:

-

Primary CLL cells isolated from patient blood

-

Stromal cell line (e.g., HS-5)

-

Co-culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (or SNS-062)

-

Opaque-walled 96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Plate stromal cells in a 96-well plate and allow them to form a confluent monolayer.

-

Isolate primary CLL cells from patient samples.

-

Add CLL cells on top of the stromal cell monolayer.

-

Treat the co-cultures with various concentrations of this compound or DMSO.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

Conclusion

This compound, as represented by its analog SNS-062, is a potent, non-covalent inhibitor of Btk with a distinct mechanism of action compared to first-generation covalent inhibitors. Its ability to reversibly bind to the ATP pocket of Btk allows it to maintain efficacy against the C481S resistance mutation. Furthermore, its favorable selectivity profile, particularly the lack of EGFR inhibition, suggests a potential for a better safety profile. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug developers working on next-generation Btk inhibitors for the treatment of B-cell malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diverse marrow stromal cells protect CLL cells from spontaneous and drug-induced apoptosis: development of a reliable and reproducible system to assess stromal cell adhesion-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stromal cells support the survival of human primary chronic lymphocytic leukemia (CLL) cells through Lyn-driven extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 6. viracta.investorroom.com [viracta.investorroom.com]

- 7. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. viviabiotech.com [viviabiotech.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor vecabrutinib in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.ctfassets.net [assets.ctfassets.net]

Btk IN-1: A Potent and Selective Inhibitor of Bruton's Tyrosine Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical enzyme for B-cell development, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, positioning it as a key therapeutic target.[3][4] Btk IN-1, an analog of SNS-062 (Vecabrutinib), has emerged as a potent inhibitor of BTK.[5][6] This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative data, experimental methodologies, and its place within the BTK signaling cascade.

Core Data Presentation

This compound and its parent compound, SNS-062 (Vecabrutinib), have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory potency and pharmacokinetic profile.

Table 1: In Vitro Potency of SNS-062 (Vecabrutinib)

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | |||

| BTK | 0.3 nM | Recombinant Human | [7][8] |

| ITK | 2.2 nM | Recombinant Human | [7][8] |

| Inhibitory Concentration (IC50) | |||

| Wild-Type BTK | 2.9 nM (pBTK) | Cellular Assay | [8][9] |

| Wild-Type BTK | 4.6 nM | Recombinant Kinase Assay | [8] |

| C481S Mutant BTK | 4.4 nM (pBTK) | Cellular Assay | [8][9] |

| C481S Mutant BTK | 1.1 nM | Recombinant Kinase Assay | [8] |

| ITK | 24 nM | Not Specified | [7][8][10] |

| pBTK in Whole Blood | 50 nM | Human | [8][9][11] |

Table 2: In Vivo Data for SNS-062 (Vecabrutinib)

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Oral Bioavailability (%F) | ≥ 40% | Rat, Dog | [7][8] |

| Terminal Half-life (t½) | 5 to 6 hours | Rat, Dog | [7][8] |

| Efficacy | |||

| pBTK Inhibition (IC50) | 47 nM | Mice | [11][12] |

| B-cell Antibody Response (ED50) | 11 mg/kg | Mouse | [12] |

| Collagen-Induced Arthritis (ED50) | 0.8 and 3.9 mg/kg | Rat | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize BTK inhibitors like this compound.

BTK Kinase Activity Assay (In Vitro)

This assay determines the concentration of the inhibitor required to block 50% of the BTK enzyme's activity.

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Substrate (e.g., a synthetic peptide)

-

This compound (or SNS-062) serially diluted in DMSO

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader (Luminometer)

-

-

Procedure:

-

Add the kinase buffer, recombinant BTK enzyme, and substrate to the wells of the microplate.

-

Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot for Phospho-BTK (Cellular Assay)

This method is used to assess the inhibition of BTK autophosphorylation in a cellular context.

-

Reagents and Materials:

-

Cell line expressing BTK (e.g., a B-cell lymphoma line)

-

Cell culture medium and supplements

-

This compound (or SNS-062)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture the cells to the desired density.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.

-

Cell Viability Assay

This assay measures the effect of the inhibitor on the survival and proliferation of cells.

-

Reagents and Materials:

-

B-cell lymphoma cell line

-

Complete cell culture medium

-

This compound (or SNS-062)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (Luminometer)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescent signal, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the BTK signaling pathway, a typical experimental workflow, and the logical progression of inhibitor characterization.

Caption: The BTK signaling cascade initiated by B-cell receptor activation.

Caption: A typical workflow for the preclinical evaluation of a BTK inhibitor.

Caption: The logical relationship and key attributes of this compound and SNS-062.

Conclusion

This compound, as an analog of the potent and selective BTK inhibitor SNS-062 (Vecabrutinib), represents a significant tool for researchers in the field of B-cell malignancies and autoimmune diseases. Its well-characterized in vitro and in vivo profile, including its activity against the C481S resistance mutation, makes it a valuable compound for further investigation. The detailed experimental protocols and visual representations of the signaling pathways and workflows provided in this guide are intended to facilitate a deeper understanding and further exploration of this promising therapeutic agent.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. SNS-062 CAS#: 1270014-40-8 [amp.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]

- 10. abmole.com [abmole.com]

- 11. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

The Role of Bruton's Tyrosine Kinase (Btk) Inhibition in Autoimmune Disease Research: A Technical Guide to Btk IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a critical signaling molecule in multiple immune cell lineages. It plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and activation.[1][2] Dysregulation of Btk activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), making it a compelling therapeutic target.[1][2] Btk inhibitors block the downstream signaling cascades that lead to the proliferation of autoreactive B-cells and the production of autoantibodies. This technical guide provides an in-depth overview of Btk IN-1, a Btk inhibitor, and its closely related analog, SNS-062 (Vecabrutinib), as tools for studying and potentially treating autoimmune diseases.

Mechanism of Action: Btk Signaling in Autoimmunity

Btk is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, survival, and differentiation into antibody-producing plasma cells. In autoimmune diseases, this pathway is aberrantly activated, leading to the production of autoantibodies and the perpetuation of the inflammatory response. Btk inhibitors function by blocking the kinase activity of Btk, thereby interrupting this signaling cascade and mitigating the pathogenic effects of autoreactive B cells.

Quantitative Data for Btk Inhibitors

Precise quantitative data is essential for evaluating the potency and selectivity of kinase inhibitors. While specific data for this compound is limited, extensive information is available for its close analog, SNS-062 (Vecabrutinib), and other Btk inhibitors used in autoimmune disease research.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key measures of a drug's potency. The selectivity profile against other kinases is crucial for predicting potential off-target effects.

| Inhibitor | Target | IC50 (nM) | Kd (nM) | Notes |

| This compound (SNS-062 analog) | Btk | < 100[3][4][5] | - | Limited public data available. |

| SNS-062 (Vecabrutinib) | Wild-Type Btk | 2.9 - 4.6[4][5] | 0.3[4][5] | Non-covalent inhibitor.[4][5] |

| C481S Mutant Btk | 4.4[4][5] | - | Retains potency against this common resistance mutation.[4][5] | |

| ITK | 24[5][6] | 2.2[4][5] | Also inhibits Interleukin-2-inducible T-cell kinase (ITK).[3][4][5][6] | |

| EGFR | - | - | Does not bind to Epidermal Growth Factor Receptor (EGFR).[7] | |

| Ibrutinib | Btk | 0.46[6] | - | Irreversible covalent inhibitor. |

| Acalabrutinib | Btk | - | - | Irreversible covalent inhibitor with high selectivity. |

In Vivo Efficacy in Animal Models of Autoimmune Disease

Animal models are critical for evaluating the therapeutic potential of drug candidates. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid arthritis.

| Inhibitor | Animal Model | Dosing | Key Findings |

| SNS-062 (Vecabrutinib) | Rat Collagen-Induced Arthritis (CIA) | 0.8 - 3.9 mg/kg (ED50)[7] | Dose-dependent reduction in knee and ankle histopathology.[7] |

| Evobrutinib | Mouse Collagen-Induced Arthritis (CIA) | 3 mg/kg, once daily | Almost completely prevented the development of arthritis symptoms. |

| BI-BTK-1 | NZB/W F1 Lupus Mice | 3 mg/kg and 10 mg/kg | Significantly reduced total B cell numbers and anti-dsDNA antibody titers. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key assays and models used in the study of Btk inhibitors for autoimmune diseases.

Btk Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on Btk enzyme activity.

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)

-

ATP

-

Btk substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader for luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of Btk enzyme diluted in kinase buffer to each well.

-

Incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the Btk substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

B-cell Activation Assay (Cell-based) using Flow Cytometry

This assay assesses the ability of a compound to inhibit B-cell activation in a cellular context.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated B cells.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin.

-

B-cell activators (e.g., anti-IgM antibody, anti-CD40 antibody, CpG oligodeoxynucleotides).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD69, anti-CD86).

-

Flow cytometer.

Procedure:

-

Isolate PBMCs or B cells from whole blood.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C, 5% CO2.

-

Stimulate the cells with a B-cell activator (e.g., anti-IgM) for 18-24 hours.

-

Harvest the cells and stain with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19) and activation markers (e.g., CD69, CD86).

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the B-cell population (CD19+) and quantifying the expression of activation markers.

-

Calculate the percent inhibition of B-cell activation for each compound concentration and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

Syringes and needles.

-

Test compound (e.g., this compound) formulated for oral or intraperitoneal administration.

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in IFA.

-

Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Treatment:

-

Begin administration of the test compound or vehicle control daily, starting from a designated day post-immunization (e.g., day 18 or at the onset of disease).

-

-

Disease Assessment:

-

Monitor mice regularly for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (e.g., 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 35-42), collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).

-

Harvest paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

-

Visualizing Key Pathways and Processes

Diagrams are invaluable for understanding complex biological pathways and experimental workflows. The following are representations created using the DOT language for Graphviz.

Caption: Simplified Btk signaling pathway in B-cells and the inhibitory action of this compound.

Caption: Preclinical development workflow for a Btk inhibitor for autoimmune diseases.

Conclusion

This compound and its well-characterized analog, SNS-062 (Vecabrutinib), represent valuable tools for the investigation of Btk's role in autoimmune diseases. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of Btk inhibition. As our knowledge of the intricate signaling pathways in autoimmunity expands, the development of potent and selective Btk inhibitors will likely continue to be a promising avenue for the development of novel therapies for patients with these debilitating conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | BTK | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating B-cell Malignancies with Btk IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for investigating B-cell malignancies using the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1. Btk is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, making it a key therapeutic target.[1] this compound, a potent and non-covalent Btk inhibitor, offers a valuable tool for both basic research and drug development in this field.

Introduction to Btk and B-cell Malignancies

B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Burkitt's lymphoma, are characterized by the uncontrolled proliferation of malignant B-lymphocytes.[1] The survival and proliferation of these cancerous B-cells are often dependent on the constitutive activation of the BCR signaling pathway.[1] Btk, a non-receptor tyrosine kinase, is a central player in this pathway. Its activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, and differentiation.[2]

This compound is an analog of SNS-062, a novel and potent non-covalent inhibitor of Btk.[3][4] Unlike covalent inhibitors that form a permanent bond with the kinase, non-covalent inhibitors like this compound offer a reversible mode of action. This characteristic can be advantageous in overcoming resistance mechanisms, such as mutations at the covalent binding site (e.g., C481S).[3]

Quantitative Data on this compound and Related Inhibitors

The inhibitory activity of this compound and its analog SNS-062 has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| This compound (SNS-062 analog) | Btk | Kinase Assay | < 100 | N/A | [4][5][6][7] |

| SNS-062 | Wild-Type Btk | Kinase Assay | 2.9 | N/A | [8] |

| SNS-062 | C481S Mutant Btk | Kinase Assay | 4.4 | N/A | [8] |

| SNS-062 | Btk Autophosphorylation | Human Whole Blood | 50 | Human Whole Blood | [3][8] |

| Ibrutinib | Wild-Type Btk | Kinase Assay | 0.58 | N/A | [8] |

| Ibrutinib | C481S Mutant Btk | Kinase Assay | 25.7 | N/A | [8] |

| Ibrutinib | Raji (Burkitt's Lymphoma) | Cell Proliferation | 5200 | Raji | [2] |

| Ibrutinib | Ramos (Burkitt's Lymphoma) | Cell Proliferation | 868 | Ramos | [2] |

| QL47 | Ramos (Burkitt's Lymphoma) | Cell Proliferation | 370 | Ramos | [9] |

| QL47 | U2932 (B-cell Lymphoma) | Cell Proliferation | 200 | U2932 | [9] |

Signaling Pathways and Experimental Workflows

Btk Signaling Pathway in B-cell Malignancies

The following diagram illustrates the central role of Btk in the BCR signaling pathway and the downstream effects that contribute to the pathogenesis of B-cell malignancies.

Caption: Simplified Btk signaling pathway in B-cell malignancies.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for assessing the efficacy of this compound in a research setting.

Caption: Workflow for evaluating this compound's in vitro efficacy.

Detailed Experimental Protocols

In Vitro Btk Kinase Assay

This assay measures the direct inhibitory effect of this compound on Btk enzymatic activity.

Materials:

-

Recombinant human Btk enzyme

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Btk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

-

Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of Btk enzyme solution (e.g., 2 ng/µL) to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the Btk substrate and ATP (final concentrations of 0.2 mg/mL and 10 µM, respectively).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of Btk activity against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Phosphorylated Btk and Downstream Targets

This protocol allows for the detection of changes in the phosphorylation status of Btk and its downstream effectors in B-cell malignancy cell lines following treatment with this compound.

Materials:

-

B-cell malignancy cell lines (e.g., Ramos, MEC-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed B-cell malignancy cells (e.g., 1 x 10⁶ cells/mL) and allow them to grow overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.

Materials:

-

B-cell malignancy cell lines

-

This compound

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

For the MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

For the CellTiter-Glo® assay, add 100 µL of the reagent to each well, mix, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[10]

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the induction of apoptosis in B-cell malignancy cells treated with this compound.

Materials:

-

B-cell malignancy cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[11][12] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11][12]

Conclusion

This compound serves as a valuable research tool for elucidating the role of Btk signaling in the pathophysiology of B-cell malignancies and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting this critical pathway in B-cell cancers. Careful execution of these methodologies will contribute to the development of more effective treatments for patients with these diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]

- 4. This compound | BTK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell viability assay [bio-protocol.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Btk IN-1: A Technical Guide to its Chemical Structure, Properties, and Inhibition of Bruton's Tyrosine Kinase

For Immediate Release

This technical guide provides an in-depth overview of Btk IN-1, a potent inhibitor of Bruton's tyrosine kinase (Btk). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and the mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing Btk inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound, also known as SNS-062 analog, is a small molecule inhibitor of Bruton's tyrosine kinase.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Synonyms | SNS-062 analog, BTK-IN-1 | [1][2] |

| CAS Number | 1270014-40-8 | [1] |

| Molecular Formula | C₁₉H₂₁ClN₆O | [1] |

| Molecular Weight | 384.86 g/mol | [1] |

| Canonical SMILES | ClC1=CC=CC(CNC(NC2CN(C3=C(C=CN4)C4=NC=N3)CCC2)=O)=C1 | [2] |

| InChI Key | SPSNKQVUYDXOGY-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥98% | [2] |

| Appearance | Crystalline solid | [2] |

Inhibitory Activity and Quantitative Data

This compound is a potent inhibitor of Btk with a reported IC50 of less than 100 nM.[1] More specific quantitative data is available for its analog, SNS-062 (also known as Vecabrutinib), which is a noncovalent inhibitor of Btk.[3][4][5]

| Analyte | Assay Type | Value | Reference |

| Btk | Kinase Binding Assay (Kd) | 0.3 nM | [3][5] |

| Itk | Kinase Binding Assay (Kd) | 2.2 nM | [3][5] |

| pBTK (autophosphorylation) | Cellular Assay (Human Whole Blood) | IC50: 50 nM | [3][4][5] |

| Wild-Type Btk | Recombinant Kinase Assay | IC50: 4.6 nM | [5] |

| C481S Mutant Btk | Recombinant Kinase Assay | IC50: 1.1 nM | [5] |

| Wild-Type Btk | Cellular Assay (pBTK) | IC50: 2.9 nM | [5] |

| C481S Mutant Btk | Cellular Assay (pBTK) | IC50: 4.4 nM | [5] |

| Itk | Kinase Assay | IC50: 24 nM | [5] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Btk Signaling Pathway and Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6] Upon BCR activation, Btk is recruited to the cell membrane and subsequently activated, leading to the downstream activation of multiple signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. This compound exerts its inhibitory effect by targeting the kinase activity of Btk, thereby disrupting these downstream signals.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Btk inhibitors like this compound. These are based on commonly used methodologies in the field.

In Vitro Btk Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Btk activity.

Materials:

-

Recombinant Btk enzyme

-

Btk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Prepare a reaction mix containing kinase buffer, Btk enzyme, and Btk substrate.

-

Add a small volume of serially diluted this compound or DMSO (vehicle control) to the assay wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Btk Autophosphorylation Assay

This assay measures the ability of an inhibitor to block Btk autophosphorylation at a specific site (e.g., Y223) in a cellular context, often in peripheral blood mononuclear cells (PBMCs) or whole blood.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

This compound (or other inhibitor) serially diluted in DMSO

-

BCR activator (e.g., anti-IgM antibody)

-

Lysis buffer containing phosphatase and protease inhibitors

-

Antibodies: Primary antibody against phospho-Btk (Y223) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Detection system (e.g., Western blot apparatus, ELISA reader, or flow cytometer).

Procedure:

-

Pre-incubate whole blood or PBMCs with serially diluted this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the cells with a BCR activator to induce Btk autophosphorylation.

-

Lyse the cells to release intracellular proteins.

-

Quantify the levels of phosphorylated Btk using a suitable detection method (e.g., Western blot, ELISA, or intracellular flow cytometry).

-

Normalize the phospho-Btk signal to the total Btk or a housekeeping protein.

-

Calculate the percent inhibition for each inhibitor concentration and determine the cellular IC50 value.

Conclusion

This compound is a potent and well-characterized inhibitor of Bruton's tyrosine kinase. Its ability to effectively block Btk activity, as demonstrated by both in vitro and cellular assays, highlights its potential as a valuable research tool for studying Btk signaling and as a lead compound for the development of novel therapeutics targeting B-cell malignancies and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working in this field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Btk Inhibitor, Btk IN-1, Disrupts Key Downstream Signaling Pathways Essential for B-Cell Function

For Immediate Release

[City, State] – [Date] – Btk IN-1, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), has demonstrated significant effects on downstream signaling pathways crucial for B-cell proliferation, differentiation, and survival. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the inhibitor's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This compound is also known as SNS-062 analog.[1]

Inhibition of Btk and its Downstream Effectors

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[2] Upon BCR engagement, Btk becomes activated and subsequently phosphorylates key downstream substrates, including Phospholipase Cγ2 (PLCγ2). The activation of PLCγ2 initiates a cascade of signaling events, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, evidenced by the phosphorylation of Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. These pathways are fundamental for regulating cell fate.

This compound (SNS-062 analog) has been shown to be a potent inhibitor of Btk, with a half-maximal inhibitory concentration (IC50) of less than 100 nM in biochemical assays.[1][3] More specifically, in a recombinant kinase assay, its analog SNS-062 exhibited an IC50 of 4.6 nM against wild-type Btk.[4] In cellular assays measuring the autophosphorylation of Btk in human whole blood, SNS-062 showed an average IC50 of 50 nM.[5][6]

The inhibitory action of this compound extends to the downstream signaling molecules. Studies on its analog, SNS-062, have shown a dose-dependent inhibition of Btk phosphorylation in primary chronic lymphocytic leukemia (CLL) cells, which is comparable to the well-characterized Btk inhibitor, ibrutinib.[3][4] Furthermore, treatment with SNS-062 has been observed to decrease the phosphorylation of ERK in Jurkat cells, indicating a disruption of the MAPK pathway.[4]

Quantitative Analysis of this compound (SNS-062 analog) Activity

To provide a clear and comparative overview of the inhibitory potency of this compound's analog, SNS-062, the following tables summarize the available quantitative data.

| Assay Type | Target | Inhibitor | IC50 (nM) | Cell/System | Reference |

| Recombinant Kinase Assay | Wild-Type Btk | SNS-062 | 4.6 | N/A | [4] |

| Recombinant Kinase Assay | C481S Mutant Btk | SNS-062 | 1.1 | N/A | [4] |

| Cellular Assay (pBTK) | Btk | SNS-062 | 50 (average) | Human Whole Blood | [5][6] |

| Biochemical Assay | Btk | This compound | <100 | N/A | [1][3] |

Further quantitative data on the direct inhibition of PLCγ2, ERK, and AKT phosphorylation by this compound or its analog SNS-062 in cellular contexts is still emerging.

Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the Btk signaling pathway and the points of intervention by this compound.

Caption: Btk signaling cascade initiated by BCR activation and inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to assess the effect of this compound on downstream signaling pathways.

Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against Btk.

-

Reagents and Materials:

-

Recombinant human Btk enzyme

-

Btk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or SNS-062) at various concentrations

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the Btk enzyme and substrate to each well.

-

Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blotting for Phosphorylated Proteins (Cell-Based)

This protocol describes the detection of phosphorylated PLCγ2, ERK, and Akt in a cellular context following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture a suitable B-cell line (e.g., Ramos, Daudi) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere or grow to the desired confluency.

-

Starve the cells in serum-free media for 4-6 hours before treatment.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce Btk signaling.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-PLCγ2, phospho-ERK, phospho-Akt, and their respective total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.

-

Caption: Workflow for analyzing this compound's effect on downstream signaling via Western Blot.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]

Unraveling the Kinase Selectivity Profile of Btk IN-1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the kinase selectivity profile of Btk IN-1, a potent inhibitor of Bruton's tyrosine kinase (Btk). This compound, also known as SNS-062 or Vecabrutinib, has demonstrated significant potential in targeting B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its inhibitory activity, experimental methodologies, and the signaling pathways it modulates.

Executive Summary

This compound is a highly potent, non-covalent inhibitor of Bruton's tyrosine kinase. It exhibits strong affinity for both wild-type Btk and the C481S mutant, a common resistance mutation. While demonstrating high selectivity for Btk, it also shows activity against a limited number of other kinases, most notably Interleukin-2-inducible T-cell kinase (ITK). This guide presents the quantitative data on its kinase selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile of this compound (SNS-062)

The kinase selectivity of this compound (SNS-062) has been evaluated against a broad panel of kinases. The following tables summarize the key quantitative data, including dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of its potency against its primary target and potential off-targets.

Table 1: Potency of this compound (SNS-062) against Btk and ITK

| Target Kinase | Parameter | Value (nM) |

| Btk (Wild-Type) | Kd | 0.3[1][2][3] |

| Btk (Wild-Type) | IC50 (pBTK) | 2.9[1][3] |

| Btk (Wild-Type) | IC50 (recombinant kinase assay) | 4.6[1] |

| Btk (C481S Mutant) | IC50 (pBTK) | 4.4[1][3] |

| Btk (C481S Mutant) | IC50 (recombinant kinase assay) | 1.1[1] |

| ITK | Kd | 2.2[1][2][3] |

| ITK | IC50 | 24[1][2] |

| Btk (in human whole blood) | IC50 (pBTK) | 50[1][3] |

Table 2: Selectivity Profile of this compound (SNS-062) against a Broader Kinase Panel

In a comprehensive screen against 234 kinases, this compound (SNS-062) demonstrated a high degree of selectivity, with a biochemical IC50 of less than 100 nM for only seven kinases.[4] While the complete list of these seven kinases with their specific IC50 values is not publicly available in the reviewed literature, it is established that the inhibitor does not bind to EGFR.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound's kinase selectivity.

In Vitro Kinase Binding Assay

This protocol outlines the general steps for determining the dissociation constant (Kd) of an inhibitor for a target kinase.

Objective: To measure the binding affinity of this compound to purified kinase proteins.

Materials:

-

Purified recombinant kinase (e.g., Btk, ITK)

-

This compound (SNS-062)

-

Appropriate kinase buffer

-

Detection reagents (e.g., fluorescently labeled tracer, antibody)

-

Microplates

Procedure:

-

Prepare a series of dilutions of this compound in the kinase buffer.

-

Add a fixed concentration of the purified kinase to the wells of a microplate.

-

Add the this compound dilutions to the wells containing the kinase.

-

Add a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase's ATP pocket.

-

Add a detection antibody that binds to the kinase, enabling a fluorescence resonance energy transfer (FRET) signal when the tracer is bound.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the FRET signal using a suitable plate reader.

-

The signal will be inversely proportional to the amount of this compound bound to the kinase.

-

Calculate the Kd value by fitting the data to a suitable binding isotherm model.

Cellular BTK Autophosphorylation Assay

This protocol describes a method to assess the inhibitory activity of this compound on Btk function within a cellular context.

Objective: To measure the IC50 value of this compound by quantifying the inhibition of Btk autophosphorylation.

Materials:

-

Cell line expressing Btk (e.g., human whole blood, specific cancer cell lines)

-

This compound (SNS-062)

-

Cell culture medium

-

Stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer

-

Antibodies: anti-phospho-Btk (pY223) and total Btk antibody

-

Western blot or ELISA reagents

Procedure:

-

Culture the Btk-expressing cells under standard conditions.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells to induce Btk activation and autophosphorylation.

-

Lyse the cells to extract total protein.

-

Quantify the levels of phosphorylated Btk and total Btk using either Western blot or ELISA.

-

For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.

-

For ELISA, use a sandwich or direct ELISA format with plates coated with a capture antibody and detect with a labeled primary or secondary antibody.

-

Determine the ratio of phosphorylated Btk to total Btk for each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade.

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the key steps involved in determining the kinase selectivity profile of an inhibitor.

Caption: Workflow for determining the kinase selectivity profile of a compound.

References

- 1. glpbio.com [glpbio.com]

- 2. abmole.com [abmole.com]

- 3. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]

- 4. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

Btk IN-1: A Technical Guide for Probing Bruton's Tyrosine Kinase Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Btk IN-1, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), for its application as a tool in BTK-related research. This document details its mechanism of action, quantitative biochemical and cellular data, and experimental protocols to facilitate its effective use in probing BTK function.

Introduction to this compound

This compound, also known as SNS-062 analog, is a small molecule inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3][4][5] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of BTK.

Mechanism of Action

This compound is a potent inhibitor of BTK's kinase activity.[1][2][3][4][5] By binding to the kinase domain of BTK, it blocks the transfer of phosphate from ATP to its substrates, thereby inhibiting the downstream signaling cascade. This inhibition ultimately affects B-cell activation, proliferation, and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound (SNS-062), providing insights into its potency and selectivity.

Table 1: Biochemical Potency of this compound (SNS-062)

| Target | Assay Type | Parameter | Value (nM) |

| Wild-Type BTK | Kinase Binding Assay | Kd | 0.3[6][7] |

| Wild-Type BTK | Direct Kinase Assay | IC50 | 2.9[6][7] |

| C481S Mutant BTK | Direct Kinase Assay | IC50 | 4.4[6][7] |

Table 2: Cellular Activity of this compound (SNS-062)

| Cell Type/System | Assay | Parameter | Value (nM) |

| Human Whole Blood | BTK Autophosphorylation | Average IC50 | 50[6][7][8] |

| 293 Cells (WT BTK) | BTK Autophosphorylation | IC50 | 570[6][7] |

| 293 Cells (C481S BTK) | BTK Autophosphorylation | IC50 | 800[6][7] |

Table 3: Kinase Selectivity Profile of this compound (SNS-062)

| Kinase | Parameter | Value (nM) |

| ITK | Kd | 2.2[6][7] |

| EGFR | Kd | > 25[6][7] |

| Other 7 kinases | Kd | < 25[6][7] |

Note: this compound (SNS-062) was shown to bind to 9 kinases with a Kd of less than 25 nM in an in vitro kinase binding assay.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for using this compound to probe BTK function.

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying BTK function using this compound.

Experimental Protocols

BTK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits.

Materials:

-

Recombinant BTK enzyme

-

This compound (SNS-062 analog)

-

Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of diluted this compound or vehicle control.

-

Add 10 µL of a solution containing the BTK enzyme and substrate to each well.

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure ADP formation by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of BTK Pathway Phosphorylation

Materials:

-

B-cell line (e.g., Ramos)

-

This compound (SNS-062 analog)

-

Stimulating agent (e.g., anti-IgM F(ab')₂)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed B-cells in appropriate culture medium and allow them to attach or grow to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

B-cell Proliferation Assay (MTT Assay)

Materials:

-

B-cell line

-

This compound (SNS-062 analog)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom plates

Procedure:

-

Seed B-cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound (SNS-062 analog) is a potent and selective tool for the investigation of BTK's role in health and disease. Its well-characterized biochemical and cellular activities, combined with the detailed protocols provided in this guide, will enable researchers to design and execute robust experiments to further our understanding of BTK signaling and to accelerate the development of novel therapeutics targeting this critical kinase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | BTK | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Btk IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] Btk IN-1 is a potent inhibitor of Btk, and its analog, SNS-062 (Vecabrutinib), is a noncovalent (reversible) inhibitor that has demonstrated efficacy against both wild-type and C481S mutant Btk, a common source of resistance to covalent Btk inhibitors like ibrutinib.[4]

These application notes provide detailed protocols for utilizing this compound and its analogs in cell culture-based assays to study their effects on B-cell lymphoma cell lines. The protocols cover cell culture maintenance, cell viability assays, western blotting for target engagement and downstream signaling, and apoptosis analysis.

Data Presentation

The following tables summarize the quantitative data for the Btk inhibitor SNS-062, an analog of this compound.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of SNS-062

| Target | Assay Type | Metric | Value (nM) | Reference |

| Btk | Kinase Binding Assay | Kd | 0.3 | [4] |

| ITK | Kinase Binding Assay | Kd | 2.2 | [4] |

| Wild-Type Btk | Recombinant Kinase Assay | IC50 | 4.6 | [5] |

| C481S Mutant Btk | Recombinant Kinase Assay | IC50 | 1.1 | [5] |

| Wild-Type Btk | pBTK Cellular Assay (293 cells) | IC50 | 570 | [4] |

| C481S Mutant Btk | pBTK Cellular Assay (293 cells) | IC50 | 800 | [4] |

| Btk Autophosphorylation | Human Whole Blood Assay | Average IC50 | 50 | [4][6] |

| Btk Autophosphorylation | In Vivo Mouse Model | IC50 | 47 | [6] |

Table 2: Reference IC50 Values of Other Btk Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | Inhibitor | Assay | Incubation Time | IC50 (µM) | Reference |

| JeKo-1 | Ibrutinib | MTT | 72 h | 11 | [7] |

| JeKo-1 | SRX3262 | Alamar Blue | 48 h | 0.62 | [8] |

| Mino | Ibrutinib | MTT | 72 h | ~6.5 | [8] |

| Mino | SRX3262 | Alamar Blue | 48 h | 0.13 | [8] |

| Mino | CC-292 | MTT | 72 h | Sensitive | [9] |

Experimental Protocols

Cell Line Culture

This section provides protocols for the maintenance of B-cell lymphoma cell lines commonly used in Btk inhibitor studies. All cell lines should be handled in a BSL-2 laboratory.

1.1 Ramos (Burkitt's Lymphoma)

-

Morphology: Lymphoblast-like cells growing in suspension, singly or in clumps.[7]

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), and 2 mM L-glutamine.[3] Some protocols suggest 20% FBS.[7]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 3 x 105 and 9 x 105 cells/mL.[3][10] Split cultures every 2-3 days. Centrifuge cells, resuspend in fresh medium, and seed at the recommended density.

1.2 JeKo-1 (Mantle Cell Lymphoma)

-

Morphology: Lymphoblast cells growing in suspension.[11]

-

Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 20% FBS.[11][12] Penicillin-Streptomycin (1%) can be added.[13]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9][11]

-

Subculturing: Maintain cell density between 2 x 104 and 4 x 104 viable cells/mL.[12] Do not exceed 2.5 x 106 cells/mL.[11] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension.[12]

1.3 Mino (Mantle Cell Lymphoma)

-

Morphology: Large lymphoblast cells growing singly and in small clumps in suspension.[8][14]

-

Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 15% FBS.[1]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density by seeding at 6 x 104 viable cells/mL.[1] Do not allow the cell concentration to exceed 1.5 x 106 cells/mL.[1]

Cell Viability (MTT) Assay